3-Monobromobisphenol A
Overview
Description
3-Monobromobisphenol A is a brominated derivative of bisphenol A, a widely used industrial chemical. It is known for its application as a flame retardant and is often found in various consumer products, including electronics and plastics. The compound’s chemical structure includes a bromine atom attached to the bisphenol A molecule, which enhances its flame-retardant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Monobromobisphenol A can be synthesized through the bromination of bisphenol A. The reaction typically involves the use of bromine or a bromine-containing compound as the brominating agent. The process is carried out under controlled conditions to ensure selective bromination at the desired position on the bisphenol A molecule .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Monobromobisphenol A undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.
Debromination: Under certain conditions, the bromine atom can be removed, reverting the compound back to bisphenol A.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted bisphenol derivatives.
Oxidation: Oxidized forms of bisphenol derivatives.
Reduction: Reduced forms of bisphenol derivatives.
Scientific Research Applications
3-Monobromobisphenol A has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex brominated compounds.
Biology: Studied for its potential endocrine-disrupting effects and its impact on biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated flame retardants.
Industry: Widely used as a flame retardant in the production of electronics, plastics, and other consumer products
Mechanism of Action
The mechanism by which 3-Monobromobisphenol A exerts its effects involves its interaction with biological molecules. The bromine atom enhances the compound’s ability to interact with and disrupt various biological pathways. It can bind to hormone receptors, potentially leading to endocrine disruption. The compound’s molecular targets include thyroid hormone receptors and estrogen receptors, among others .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: A more heavily brominated derivative with similar flame-retardant properties.
Dibromobisphenol A: Contains two bromine atoms and exhibits similar chemical behavior.
Bisphenol A: The parent compound, lacking bromine atoms, and used widely in the production of plastics.
Uniqueness
3-Monobromobisphenol A is unique due to its specific bromination pattern, which provides a balance between flame retardancy and potential biological activity. Its selective bromination makes it a valuable compound for studying the effects of brominated flame retardants and their environmental and health impacts .
Properties
IUPAC Name |
2-bromo-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENULINRALIKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976201 | |
Record name | Monobromobisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6073-11-6 | |
Record name | Monobromobisphenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6073-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobromobisphenol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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